N-methylmorpholine-2-carboxamide
Overview
Description
N-methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group at the second position of the morpholine ring.
Mechanism of Action
Target of Action
It’s worth noting that carboxamide derivatives, such as indole carboxamides, have been found to interact with a variety of enzymes and proteins, inhibiting their activity .
Mode of Action
Carboxamide derivatives are known to form hydrogen bonds with various enzymes and proteins, which often results in the inhibition of their activity .
Result of Action
The inhibitory properties of carboxamide derivatives on various enzymes and proteins suggest that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylmorpholine-2-carboxamide can be synthesized through several methods. One common approach involves the amidation of N-methylmorpholine with a carboxylic acid derivative. This reaction typically requires the use of coupling reagents such as carbodiimides or acyl chlorides to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylmorpholine N-oxide, while reduction can produce N-methylmorpholine .
Scientific Research Applications
N-methylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A related compound with a similar structure but lacking the carboxamide group.
Morpholine-2-carboxamide: Similar to N-methylmorpholine-2-carboxamide but without the N-methyl substitution.
N-methylmorpholine N-oxide: An oxidized derivative of N-methylmorpholine
Uniqueness
This compound is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methylmorpholine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(9)5-4-8-2-3-10-5/h5,8H,2-4H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDGSQZWZFPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606410 | |
Record name | N-Methylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-21-8 | |
Record name | N-Methylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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